molecular formula C13H23NO2 B598913 tert-Butyl (trans-4-vinylcyclohexyl)carbamate CAS No. 1198355-16-6

tert-Butyl (trans-4-vinylcyclohexyl)carbamate

Cat. No.: B598913
CAS No.: 1198355-16-6
M. Wt: 225.332
InChI Key: SLGRVODTFJIPNB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves the reaction of tert-butyl carbamate with trans-4-vinylcyclohexyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (trans-4-vinylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (trans-4-vinylcyclohexyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

tert-Butyl (trans-4-vinylcyclohexyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-(4-ethenylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGRVODTFJIPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672982
Record name tert-Butyl (4-ethenylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198355-16-6
Record name tert-Butyl (4-ethenylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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